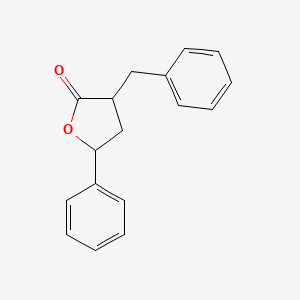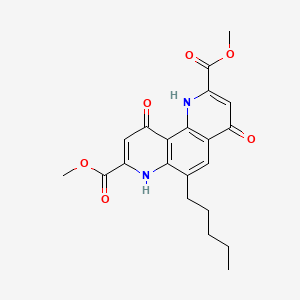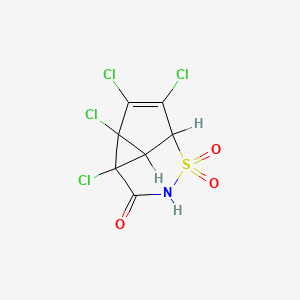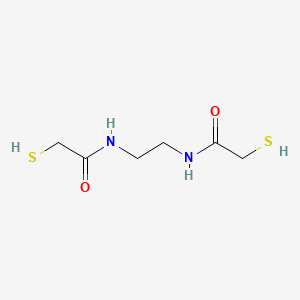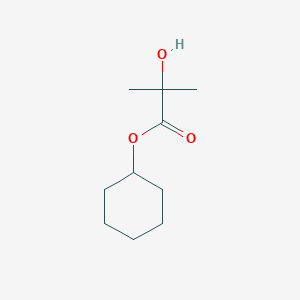
2,5-Diallylhexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diallylhexanedioic acid: is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two allyl groups attached to the hexanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diallylhexanedioic acid typically involves the reaction of hexanedioic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,5-Diallylhexanedioic acid can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The allyl groups can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of carboxylic acids.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexanediol derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,5-Diallylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-Diallylhexanedioic acid involves its interaction with various molecular targets. The allyl groups can undergo reactions that modify the compound’s structure, leading to different biological or chemical activities. The carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in different environments.
相似化合物的比较
Adipic acid (hexanedioic acid): A simpler dicarboxylic acid without allyl groups.
2,5-Furandicarboxylic acid: Another dicarboxylic acid with different substituents.
Uniqueness: 2,5-Diallylhexanedioic acid is unique due to the presence of allyl groups, which provide additional reactivity and potential for functionalization compared to simpler dicarboxylic acids like adipic acid. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
6339-65-7 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
2,5-bis(prop-2-enyl)hexanedioic acid |
InChI |
InChI=1S/C12H18O4/c1-3-5-9(11(13)14)7-8-10(6-4-2)12(15)16/h3-4,9-10H,1-2,5-8H2,(H,13,14)(H,15,16) |
InChI 键 |
KZTBFOMSRKKQIK-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CCC(CC=C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


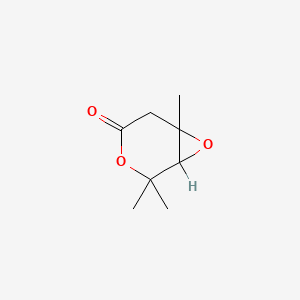

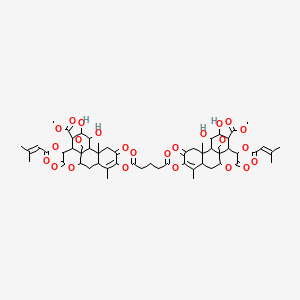
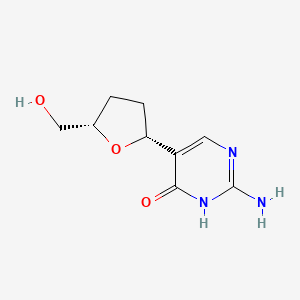
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)

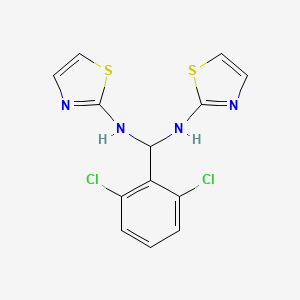
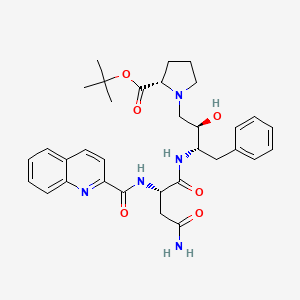
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
